3-Chloro-2-fluorophenol

描述

Chemical Nomenclature and Classification

3-Chloro-2-fluorophenol represents a systematically named organic compound that follows International Union of Pure and Applied Chemistry nomenclature conventions for substituted phenolic derivatives. The compound's primary designation reflects its structural composition, with the phenol backbone serving as the parent structure and the halogen substituents identified by their specific positional relationships. The systematic name indicates that a chlorine atom occupies the third carbon position while a fluorine atom is located at the second carbon position relative to the hydroxyl group on the benzene ring.

The Chemical Abstracts Service has assigned this compound the registry number 2613-22-1, providing a unique identifier that facilitates precise identification across chemical databases and literature. Alternative nomenclature includes "Phenol, 3-chloro-2-fluoro-" which represents the Chemical Abstracts indexing name that places the phenol as the parent compound followed by the substituent descriptors. Additional systematic identifiers include the molecular descriptor code MDL Number MFCD01631572, which serves as another unique database identifier.

The compound belongs to the broader classification of halogenated phenols, specifically categorized as a dihalogenated phenolic derivative due to the presence of two different halogen atoms. Within international trade classifications, such compounds fall under the Standard Classification of Goods category 2908, which encompasses "Halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols". This classification system specifically includes derivatives containing only halogen substituents and their salts under subheading 290810.

Historical Context and Discovery

The development of halogenated phenolic compounds represents a significant chapter in the evolution of organofluorine and organochlorine chemistry. The systematic exploration of fluorinated aromatic compounds gained substantial momentum during the early twentieth century, with controlled production of organic fluorine compounds beginning in 1892 through halogen exchange reactions using antimony fluoride. The industrial phase of organofluorine chemistry commenced in 1929 in the United States with the discovery of nonflammable, nontoxic refrigerants, while commercial production of aromatic fluorine compounds started in Germany in 1930.

The synthesis and characterization of specific halogenated phenol derivatives like this compound emerged from the broader research into fluorinated aromatic intermediates that became increasingly important for pharmaceutical and agricultural applications. The development of efficient synthetic methodologies for producing chlorofluorophenol compounds was driven by their utility as intermediates in the preparation of various biologically active compounds. Research into these dual-halogenated phenolic systems expanded significantly as their unique electronic properties and synthetic versatility became recognized within the chemical community.

The systematic study of halogenated phenols evolved through decades of research into their synthetic accessibility and chemical properties. Early work on halogenated phenolic compounds demonstrated their utility in preparing phenoxyacetic acids possessing insecticidal, herbicidal, and fungicidal properties. The specific investigation of compounds like this compound reflects the continued development of specialized intermediates for advanced chemical synthesis and materials science applications.

Structural Features and Molecular Properties

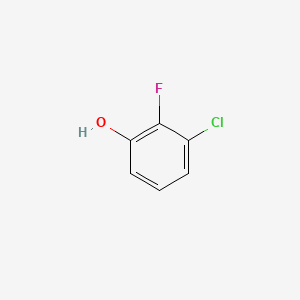

This compound exhibits a molecular formula of C₆H₄ClFO with a molecular weight of 146.55 grams per mole. The compound's structure consists of a phenolic benzene ring bearing two halogen substituents in specific positional relationships that create unique electronic and steric effects. The hydroxyl group attached to the benzene ring imparts phenolic character, while the chlorine atom at position 3 and fluorine atom at position 2 introduce distinctive electronic influences through their differing electronegativity and size characteristics.

Table 1: Fundamental Molecular Properties of this compound

The physical properties of this compound reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point range of 34-38 degrees Celsius, indicating its solid state at ambient temperatures. The boiling point is reported as 190 degrees Celsius, demonstrating moderate volatility that is characteristic of substituted phenolic compounds. The density of the compound is calculated as 1.4 ± 0.1 grams per cubic centimeter, which is notably higher than water due to the presence of halogen atoms.

Table 2: Physical Properties of this compound

The electronic structure of this compound is significantly influenced by the electron-withdrawing effects of both halogen substituents. The fluorine atom, being the most electronegative element, exerts a strong inductive effect that influences the electron density distribution throughout the aromatic system. The chlorine atom contributes additional electron-withdrawing character while also introducing steric considerations due to its larger atomic radius compared to fluorine. These combined electronic effects manifest in the compound's predicted pKa value of 7.74, which indicates moderate acidity for the phenolic hydroxyl group.

Position in Halogenated Phenol Chemistry

This compound occupies a distinctive position within the comprehensive family of halogenated phenolic compounds, representing a specific subset characterized by dual halogenation with different halogen atoms. The compound exemplifies the systematic approach to halogenated aromatic chemistry where precise substitution patterns create molecules with tailored electronic and chemical properties. Within the broader classification scheme of phenolic compounds, this molecule falls into the category of simple halogenated phenols that contain six carbon atoms in a single phenolic ring system with halogen substituents.

The systematic relationship of this compound to other halogenated phenols demonstrates the methodical exploration of substitution patterns in aromatic chemistry. Related compounds include various positional isomers such as 2-Chloro-3-fluorophenol, which shares the same molecular formula but exhibits different substitution patterns that result in distinct physical and chemical properties. The existence of multiple isomeric forms highlights the importance of precise positional control in halogenated phenol synthesis and the resulting impact on molecular behavior.

The compound's position in halogenated phenol chemistry is further defined by its relationship to both organofluorine and organochlorine chemical families. As a member of the organofluorine compound class, this compound participates in the unique chemical behavior associated with carbon-fluorine bonds, including enhanced chemical stability and distinctive electronic effects. Simultaneously, its classification as an organochlorine compound connects it to the extensive chemistry of chlorinated aromatic systems and their synthetic applications.

Table 3: Classification Position of this compound in Halogenated Phenol Chemistry

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Class | Halogenated Phenols | Contains phenol with halogen substituents |

| Secondary Class | Dihalogenated Phenols | Two halogen atoms on phenolic ring |

| Tertiary Class | Mixed Halogen Phenols | Different halogen types (Cl and F) |

| Quaternary Class | Organofluorine Compounds | Contains carbon-fluorine bonds |

| Quaternary Class | Organochlorine Compounds | Contains carbon-chlorine bonds |

The synthetic accessibility and utility of this compound within halogenated phenol chemistry reflects broader trends in the development of specialized aromatic intermediates. The compound serves as a representative example of how systematic halogenation can be employed to modify phenolic properties for specific applications in materials science and synthetic chemistry. Its preparation and characterization contribute to the expanding library of halogenated aromatic compounds that serve as building blocks for more complex molecular architectures.

The compound's role in contemporary halogenated phenol chemistry extends to its function as an intermediate in various synthetic transformations and its potential applications in specialized chemical processes. Research into halogenated phenolic compounds has demonstrated their utility in preparing resins, dyes, and other materials where the specific electronic properties imparted by halogen substitution provide enhanced performance characteristics. The systematic study of compounds like this compound continues to expand the understanding of how halogen substitution patterns influence molecular properties and chemical reactivity in aromatic systems.

属性

IUPAC Name |

3-chloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHPYNHSMSAJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378660 | |

| Record name | 3-Chloro-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2613-22-1 | |

| Record name | 3-Chloro-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

3-Chloro-2-fluorophenol can be synthesized through various methods. One common approach involves the halogenation of phenol derivatives. For instance, the reaction of 2-fluorophenol with chlorine gas in the presence of a catalyst can yield this compound. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure selective chlorination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

化学反应分析

Types of Reactions

3-Chloro-2-fluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the phenolic group to a corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles. Reaction conditions typically involve elevated temperatures and the use of polar solvents.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used. These reactions often require acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted phenols and aromatic compounds.

Oxidation Reactions: Products include quinones and other oxidized phenolic derivatives.

Reduction Reactions: Products include dehalogenated phenols and reduced alcohols.

科学研究应用

Scientific Research Applications

1. Synthesis of Pharmaceuticals and Agrochemicals

The introduction of fluorine into organic molecules often enhances their biological activity. Approximately 20% of pharmaceuticals and 30% of agrochemicals contain fluorine . 3-Chloro-2-fluorophenol serves as a key intermediate in synthesizing various bioactive compounds. For instance, it can be used to develop inhibitors for enzymes or receptors due to its ability to mimic natural substrates .

2. Antioxidant Properties

This compound has been identified as an effective antioxidant, making it suitable for formulations in pharmaceuticals, cosmetics, and industrial applications such as electrical transformer oils and lubricants . Its antioxidant properties help stabilize products against oxidative degradation.

3. Environmental Remediation

Research indicates that this compound can be involved in biotransformation processes within microbial communities. For example, studies have shown that it can be produced as a metabolite during the degradation of chlorinated phenols in anaerobic environments . Understanding these pathways is crucial for developing bioremediation strategies for contaminated sites.

Industrial Applications

1. Production of Resins and Dyes

In the industrial sector, this compound is utilized in the manufacturing of resins and dyes. Its unique chemical structure allows it to impart specific properties to these materials, enhancing their performance in various applications .

2. Explosives and Plastics Manufacturing

The compound also finds applications in the production of explosives and plastics, where its chemical stability and reactivity are advantageous . This versatility makes it a valuable component in formulations requiring specific physical and chemical characteristics.

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of enzyme inhibitors | Enhances biological activity |

| Agrochemicals | Development of pesticides | Fluorination increases efficacy |

| Antioxidants | Formulations in cosmetics and pharmaceuticals | Stabilizes against oxidative degradation |

| Environmental Remediation | Biotransformation processes | Potential for contaminant degradation |

| Industrial Chemicals | Production of resins, dyes, explosives, plastics | Imparts specific properties |

Case Studies

Case Study 1: Biotransformation Pathways

In a study examining the biotransformation of chlorinated phenols, researchers observed that this compound was produced from the degradation of 2-chlorophenol by anaerobic microbial communities. The study highlighted the compound's role as an intermediate and its potential impact on the overall degradation rates of chlorinated compounds in sediment environments .

Case Study 2: Antioxidant Efficacy

A series of experiments evaluated the antioxidant capacity of this compound compared to other phenolic compounds. Results indicated that it exhibited superior performance in preventing oxidative damage in various formulations, supporting its use as an antioxidant agent in diverse applications .

作用机制

The mechanism of action of 3-Chloro-2-fluorophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes .

相似化合物的比较

Key Observations :

- All isomers share identical molecular formulas and weights but exhibit distinct physicochemical behaviors due to substituent positioning.

Reactivity and Acidity

The ortho (2-position) fluorine and meta (3-position) chlorine in this compound create steric and electronic effects that influence reactivity:

- Acidity: Fluorine's electronegativity enhances the acidity of the phenolic -OH group compared to non-fluorinated analogs like 3-chlorophenol (pKa ~9.4) . However, steric hindrance from adjacent substituents may slightly reduce acidity relative to para-substituted isomers.

- Synthetic Utility : The compound’s halogen substituents enable participation in nucleophilic aromatic substitution (NAS) and coupling reactions, making it valuable for synthesizing complex intermediates .

生物活性

3-Chloro-2-fluorophenol (CAS Number: 2613-22-1) is a halogenated phenolic compound that has garnered attention for its potential biological activities, including antimicrobial, cytotoxic, and biochemical properties. This article explores the biological activity of this compound by reviewing its biochemical interactions, cellular effects, and implications in various research fields.

Molecular Structure:

- Molecular Formula: C₆H₄ClF O

- Molecular Weight: 146.545 g/mol

- IUPAC Name: this compound

- Melting Point: 34°C to 38°C

- Boiling Point: 190°C

Biochemical Interactions

This compound exhibits significant biochemical interactions due to its unique chemical structure. It has been found to inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in increased toxicity or reduced efficacy.

Enzyme Inhibition

The compound's ability to interact with various enzymes is noteworthy:

- It inhibits dehydrogenases, which are crucial for cellular respiration.

- This inhibition can induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms.

Cellular Effects

Cell Signaling and Gene Expression:

Research indicates that this compound influences cell function by affecting cell signaling pathways and gene expression. Studies have shown that it can induce oxidative stress, which may activate specific transcription factors involved in antioxidant responses.

Subcellular Localization:

The compound has been observed to localize in mitochondria, where it can impair mitochondrial function and energy production. This localization is crucial as mitochondrial dysfunction is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties. In laboratory settings, it has been evaluated against several bacterial strains and shown effectiveness in inhibiting growth. For instance, it has been tested against Gram-positive and Gram-negative bacteria, revealing varying degrees of sensitivity.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines:

- Breast Cancer Cells: The compound exhibited antiproliferative effects on breast cancer cell lines.

- Colon Cancer Cells: Similar cytotoxicity was observed against colon cancer cells.

- Lung Cancer Cells: The compound also showed activity against lung cancer cell lines .

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Enzyme Inhibition:

- Researchers explored the inhibition of cytochrome P450 enzymes by this compound, highlighting its potential impact on drug metabolism and toxicity profiles.

-

Antimicrobial Efficacy:

- A study evaluated the antimicrobial properties of the compound against various bacterial strains, demonstrating its potential as an antibacterial agent.

- Cytotoxicity in Cancer Research:

常见问题

Q. What are the key physicochemical properties of 3-Chloro-2-fluorophenol, and how do they influence experimental handling?

Methodological Answer:

- Melting Point : 34–38°C (critical for storage conditions to prevent solidification in low-temperature workflows) .

- Molecular Weight : 146.55 g/mol (relevant for molarity calculations in solution preparation).

- Handling Considerations : Use inert atmospheres to minimize oxidation, as halogenated phenols are prone to degradation. Store in airtight containers at controlled room temperature to avoid moisture absorption .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves (tested to EN 374 standards), safety goggles, and lab coats. Avoid skin contact due to potential irritancy (extrapolated from chlorophenol safety data) .

- Ventilation : Use fume hoods for synthesis or high-concentration preparations to limit inhalation exposure .

- Spill Management : Contain spills with non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release to prevent environmental contamination .

Q. Which analytical techniques are optimal for quantifying this compound in environmental or synthetic matrices?

Methodological Answer:

- Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 270–280 nm) or GC-MS using derivatization (e.g., silylation) to enhance volatility .

- Calibration : Prepare standard curves with certified reference materials (e.g., 3-Chlorophenol analogs) and validate with spike-recovery tests in representative matrices .

Q. How can researchers synthesize this compound with high purity?

Methodological Answer:

- Pathway : Fluorination of 3-Chloro-2-nitrophenol via diazotization followed by Schiemann reaction (using NaNO₂/HBF₄).

- Purification : Recrystallize from hexane/ethyl acetate (3:1) or use column chromatography (silica gel, eluent: dichloromethane) to isolate the product. Confirm purity via NMR (¹H/¹⁹F) and HPLC .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound?

Methodological Answer:

- DFT Parameters : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model electronic structure, HOMO-LUMO gaps, and electrophilic substitution sites .

- Applications : Predict regioselectivity in further functionalization (e.g., sulfonation) or environmental degradation pathways (hydroxyl radical interactions) .

Q. What strategies resolve contradictions in reported physicochemical data for this compound?

Methodological Answer:

- Triangulation : Cross-validate experimental data (e.g., logP, pKa) using multiple techniques: potentiometric titration for acidity, shake-flask method for partition coefficients.

- Meta-Analysis : Review literature for isomer-specific discrepancies (e.g., 2- vs. 4-fluoro analogs) and contextualize findings with computational validation .

Q. What experimental designs are recommended for assessing the environmental persistence of this compound?

Methodological Answer:

- Biodegradation Studies : Use OECD 301B (Ready Biodegradability) tests with activated sludge inoculum. Monitor via LC-MS for parent compound and metabolite identification .

- Hydrolysis/Photolysis : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate sunlight degradation. Quantify half-lives and identify cleavage products (e.g., fluoride release) .

Q. How to design in vitro and in vivo studies to evaluate the compound’s toxicity?

Methodological Answer:

- In Vitro : Use human hepatocyte (HepG2) assays to assess cytotoxicity (MTT assay) and ROS generation. Compare to structurally similar chlorophenols (e.g., 2,4-DCP) .

- In Vivo : Conduct acute toxicity tests in rodent models (OECD 423) with dose-ranging (10–100 mg/kg). Monitor hepatic/kidney biomarkers (ALT, BUN) and histopathology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。